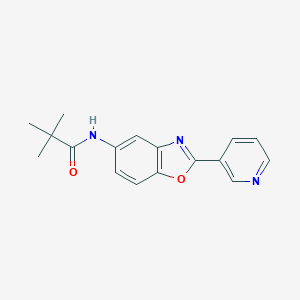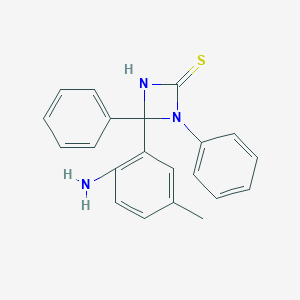
2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide, also known as DBZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBZ is a small molecule inhibitor that targets the Notch signaling pathway, which is a critical pathway involved in cell differentiation, proliferation, and apoptosis.
Wirkmechanismus
2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide targets the Notch signaling pathway by inhibiting the activity of γ-secretase, which is a critical enzyme involved in the cleavage of Notch receptors. Inhibition of γ-secretase prevents the release of the Notch intracellular domain (NICD), which is necessary for the activation of downstream signaling pathways. Inhibition of the Notch pathway has been linked to the suppression of cancer cell growth and the promotion of stem cell differentiation.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide has been shown to have several biochemical and physiological effects. Inhibition of the Notch pathway by 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide has been linked to the suppression of cancer cell growth and the promotion of stem cell differentiation. 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide has also been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, which could have significant implications for regenerative medicine. Additionally, 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide has several advantages for lab experiments, including its specificity for the Notch signaling pathway and its ability to inhibit the activity of γ-secretase. However, 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide. One area of research could focus on the development of more potent and selective inhibitors of the Notch pathway. Another area of research could focus on the potential applications of 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide in regenerative medicine, particularly in the differentiation of stem cells into specific cell types. Additionally, further research could explore the potential anti-inflammatory effects of 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide and its applications in the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide involves a multi-step process. The first step involves the reaction of 3-hydroxy-2-methylbenzoic acid with thionyl chloride to form 2-chloro-3-methylbenzoic acid. The second step involves the reaction of 2-chloro-3-methylbenzoic acid with 2-aminopyridine to form 2-(2-pyridin-3-yl-1,3-benzoxazol-5-yl) acetic acid. The final step involves the reaction of 2-(2-pyridin-3-yl-1,3-benzoxazol-5-yl) acetic acid with 2,2-dimethylpropionyl chloride to form 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide has been extensively studied for its potential applications in various fields, including cancer research, stem cell research, and developmental biology. 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide has been shown to inhibit the Notch signaling pathway, which is involved in cell differentiation, proliferation, and apoptosis. Inhibition of the Notch pathway has been linked to the suppression of cancer cell growth and the promotion of stem cell differentiation. 2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide has also been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, which could have significant implications for regenerative medicine.
Eigenschaften
Produktname |
2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide |
|---|---|
Molekularformel |
C17H17N3O2 |
Molekulargewicht |
295.34 g/mol |
IUPAC-Name |
2,2-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide |
InChI |
InChI=1S/C17H17N3O2/c1-17(2,3)16(21)19-12-6-7-14-13(9-12)20-15(22-14)11-5-4-8-18-10-11/h4-10H,1-3H3,(H,19,21) |
InChI-Schlüssel |
YKJNLNDINSJVLG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 |
Kanonische SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B236129.png)
![4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B236134.png)

![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B236139.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236146.png)
![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)

![2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide](/img/structure/B236162.png)
![2,4-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B236168.png)